molecular formula C28H29N3O6 B1583928 Fusion Inhibitory Peptide CAS No. 75539-79-6

Fusion Inhibitory Peptide

Cat. No.: B1583928
CAS No.: 75539-79-6
M. Wt: 503.5 g/mol
InChI Key: ZSOSVHOISBSKID-BJKOFHAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbobenzoxyphenylalanyl-phenylalanyl-glycine, often abbreviated as Z-dPhe-lPhe-Gly or Z-fFG, is a synthetic tripeptide recognized in biochemical research for its potent inhibitory activity against membrane fusion. This compound is primarily investigated for its ability to disrupt the fusion of viral membranes with host cell membranes, a critical step in the infection cycle of enveloped viruses . The mechanism of action is attributed to its interaction with phospholipid bilayers. Research indicates that Z-fFG penetrates the lipid bilayer and localizes at the membrane surface, with the protonation state of its C-terminal glycine carboxyl group (pKa ~3.6-3.7) regulating its activity . It functions by destabilizing highly curved membrane structures, such as small unilamellar vesicles, and favors the formation of phospholipid assemblies with larger radii of curvature, thereby inhibiting the structural changes necessary for fusion to occur . Nuclear Magnetic Resonance (NMR) studies have shown that Z-fFG induces changes in the average conformation of phospholipid headgroups and the region near the glycerol backbone, without forming a tight, stoichiometric complex with the lipids . The specific structural configuration of the peptide is crucial for its function; the presence of the carbobenzoxy (Cbz) protecting group on the N-terminus is essential, as moving this group to the C-terminus results in a derivative that promotes, rather than inhibits, non-bilayer phases and membrane fusion . As such, Carbobenzoxyphenylalanyl-phenylalanyl-glycine serves as a valuable tool for studying the biophysics of membrane dynamics, lipid polymorphism, and the development of novel antiviral strategies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[[(2S)-3-phenyl-2-[[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O6/c32-25(33)18-29-26(34)23(16-20-10-4-1-5-11-20)30-27(35)24(17-21-12-6-2-7-13-21)31-28(36)37-19-22-14-8-3-9-15-22/h1-15,23-24H,16-19H2,(H,29,34)(H,30,35)(H,31,36)(H,32,33)/t23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOSVHOISBSKID-BJKOFHAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00997002
Record name N-{2-[(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-3-phenylpropylidene}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00997002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75539-79-6
Record name Carbobenzoxyphenylalanyl-phenylalanyl-glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075539796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{2-[(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-3-phenylpropylidene}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00997002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis has historically been a standard approach for preparing protected peptides such as carbobenzoxyphenylalanyl-phenylalanyl-glycine. The process involves the sequential coupling of amino acids, each protected at reactive sites to prevent undesired side reactions.

General Steps:

  • Protect the α-amino group of D-phenylalanine with a carbobenzoxy group to yield N-carbobenzoxy-D-phenylalanine.
  • Couple this protected amino acid to L-phenylalanine, whose carboxyl group is protected (commonly as a benzyl or methyl ester) to prevent polymerization.
  • The resulting dipeptide is then coupled to glycine, typically as a glycine ester, using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or carbodiimide derivatives.
  • After assembly, the protecting groups are removed under mild conditions (e.g., hydrogenolysis for Cbz, acidolysis for esters), yielding the target tripeptide.

Key Notes:

  • The carbobenzoxy group is commonly removed by catalytic hydrogenation.
  • Carboxyl protecting groups (esters) are cleaved by hydrolysis (acidic or basic conditions).
  • The use of coupling additives (e.g., HOBt) can minimize racemization and improve yields.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the most widely used modern method for preparing peptides, including carbobenzoxyphenylalanyl-phenylalanyl-glycine. This approach allows for efficient, stepwise addition of amino acids on an insoluble resin, with easy purification by filtration.

General Steps:

  • Attach the C-terminal glycine to a solid resin (e.g., Wang or Rink amide resin).
  • Sequentially couple L-phenylalanine and then D-phenylalanine, each protected at the N-terminus (Cbz for D-phenylalanine).
  • After each coupling, wash and deprotect as needed.
  • After chain assembly, cleave the peptide from the resin and remove side-chain protecting groups using acidic conditions (e.g., trifluoroacetic acid).
  • Purify the crude peptide by chromatography (e.g., HPLC).

Advantages:

  • Automation and parallel synthesis possible.
  • High yields and purity due to efficient washing and stepwise control.
  • Suitable for synthesizing longer peptides.

Azlactone Method

The azlactone method is a classical approach for activating carboxyl groups in amino acids or peptides for peptide bond formation. Azlactones (oxazolones) are formed from N-protected amino acids and then reacted with amino acid esters or peptides to extend the chain.

General Steps:

  • Prepare N-carbobenzoxy-D-phenylalanyl azlactone.
  • React the azlactone with L-phenylalanine ester to form the dipeptide.
  • Convert the dipeptide to its azlactone and couple with glycine ester.
  • Remove protecting groups and purify the final product.

Key Notes:

  • The method is particularly useful for minimizing racemization.
  • Careful control of reaction conditions is required to prevent side reactions.

Comparative Data Table: Preparation Methods

Method Key Reagents/Steps Advantages Disadvantages Typical Yield Purity
Solution-Phase Synthesis Cbz-protected amino acids, DCC, esters Simple, established, scalable Labor-intensive, purification 60–80% High
Solid-Phase Peptide Synthesis Resin, protected amino acids, TFA Automated, high purity, fast Resin cost, equipment needed 70–90% Very high
Azlactone Method Azlactone intermediates, esters Low racemization, mild conditions Multi-step, less common today 50–70% High

Research Findings and Optimization

  • Yield and Purity: Solid-phase synthesis generally offers the highest yield and purity, due to efficient washing and minimal handling.
  • Racemization: The azlactone method is notable for minimizing racemization, which is critical for maintaining stereochemical integrity in peptides.
  • Protecting Groups: The carbobenzoxy group is a standard N-protecting group, easily removed by hydrogenolysis, making it suitable for multi-step syntheses.
  • Coupling Reagents: Modern coupling reagents (e.g., HATU, DIC, PyBOP) can further improve yields and reduce side reactions.

Chemical Reactions Analysis

Types of Reactions

Carbobenzoxyphenylalanyl-phenylalanyl-glycine undergoes various chemical reactions, including:

    Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking down the tripeptide into its constituent amino acids.

    Oxidation and Reduction: The phenyl groups in the compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Substitution: The carbobenzoxy group can be substituted with other protecting groups or functional groups to modify the compound’s properties.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various reagents, including other protecting groups like tert-butyloxycarbonyl (Boc), can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include the individual amino acids (phenylalanine and glycine) and their derivatives, as well as modified peptides with different protecting groups.

Scientific Research Applications

Antiviral and Membrane Fusion Inhibition

One of the primary applications of ZfFG is its role as an antiviral agent . Studies have shown that ZfFG acts as a membrane fusion inhibitor, which is crucial in preventing viral entry into host cells.

  • Mechanism : ZfFG disrupts the formation of small unilamellar vesicles (SUVs) and alters the conformation of phospholipids in membranes. It interacts electrostatically with phosphatidylcholine bilayers, leading to significant changes in membrane dynamics and stability .
  • Case Study : In one study, NMR spectroscopy was employed to investigate how ZfFG affects the average conformation of phosphatidylcholine in hydrated bilayers. The results indicated that ZfFG modifies the orientation of carbonyl groups in phospholipids, suggesting a mechanism by which it inhibits membrane fusion .

Structural Studies and Conformational Dynamics

ZfFG has also been utilized in structural biology to study peptide-lipid interactions.

  • NMR Studies : Multinuclear NMR studies have provided insights into how the peptide's conformation changes when bound to lipid membranes. For example, deuterium NMR revealed disordering in the glycine segment of ZfFG when interacting with phosphatidylcholine membranes .
  • Data Table : Below is a summary of findings from various NMR studies on ZfFG:
Study ReferenceMethodologyKey Findings
2H NMRLoss of intensity indicates conformational changes in phospholipids.
13C NMRDetermined pKa values affecting peptide activity at different pH levels.
Multinuclear NMRObserved dynamics suggest surface-level interaction with membranes.

Implications in Gastrointestinal Research

ZfFG has implications in gastrointestinal research, particularly concerning its effects on intestinal epithelial barriers.

  • Protease Activity : Research indicates that ZfFG can influence protease activities associated with Giardia intestinalis, a parasite known to disrupt intestinal integrity. The peptide's ability to modulate protease activity may contribute to understanding host-parasite interactions .
  • Case Study : A study involving BALB/c mice showed that oral administration of Giardia excretory-secretory products led to mucosal injury, which was mitigated when treated with protease inhibitors like E-64. This suggests that peptides like ZfFG could play a role in therapeutic strategies against such infections .

Melanocyte-Stimulating Activity

ZfFG has been linked to melanocyte-stimulating activity, which is relevant in dermatological research.

  • Research Findings : The compound has been studied for its potential effects on skin pigmentation disorders, providing insights into its role as a signaling molecule in melanocyte function.

Mechanism of Action

Carbobenzoxyphenylalanyl-phenylalanyl-glycine exerts its effects primarily through enzyme inhibition. It binds to the active site of enzymes like carboxypeptidase A, preventing the enzyme from catalyzing its substrate. This inhibition can affect various metabolic pathways and biological processes. The compound’s molecular targets include the active sites of specific enzymes, and its pathways involve the modulation of enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of Cbz-Phe-Phe-Gly and related Cbz-protected peptides, based on the provided evidence:

Compound Molecular Formula Molecular Weight Melting Point (°C) Optical Rotation [α] Key References
Carbobenzoxy-d-phenylalanylglycine ethyl ester C₁₇H₂₁O₄N₃ 355.36 109–111 +9.3° (5% in acetic acid)
Carbobenzoxyglycylphenylalanine (Cbz-Gly-Phe) C₁₉H₂₀N₂O₅ 356.38 126 Not reported
Carbobenzyloxyglycylglycyl-L-phenylalanine (Cbz-Gly-Gly-Phe) C₂₁H₂₃N₃O₆ 413.42 Not reported Not reported
((Benzyloxy)carbonyl)-L-phenylalanylglycylglycine (Cbz-Phe-Gly-Gly) C₂₁H₂₃N₃O₆ 413.42 Not reported Not reported

Key Observations:

Structural Variations: Sequence Dependence: Reversing the amino acid order (e.g., Cbz-Phe-Gly vs. Cbz-Gly-Phe) alters molecular weight and physicochemical properties. For instance, Cbz-Gly-Phe (C₁₉H₂₀N₂O₅, 356.38 g/mol) has a higher molecular weight than Cbz-Phe-Gly (C₁₇H₂₁O₄N₃, 355.36 g/mol) due to differences in side-chain contributions . Stereochemistry: The optical rotation of Cbz-d-phenylalanylglycine ([α] = +9.3°) highlights the impact of stereoisomerism on physicochemical behavior, a critical factor in enzymatic synthesis and biological activity .

Synthetic Methods: Cbz-protected dipeptides like Cbz-Phe-Gly are synthesized via carbodiimide-mediated coupling, starting from Cbz-protected amino acids (e.g., Cbz-d-phenylalanine) and ethyl esters .

Physicochemical Properties: Melting Points: Cbz-Phe-Gly ethyl ester exhibits a lower melting point (109–111°C) compared to Cbz-Gly-Phe (126°C), likely due to differences in crystallinity and hydrogen-bonding patterns . Solubility: While solubility data for Cbz-Phe-Phe-Gly are unavailable, related compounds like benzyloxycarbonylglycyl-L-phenylalanine show solubility in acetic acid, ethanol, and ether .

Applications :

  • Cbz-protected peptides serve as intermediates in solid-phase peptide synthesis (SPPS). For example, Cbz-Gly-Gly-Phe is used in glycopeptide engineering and glycan analysis .

Biological Activity

Carbobenzoxyphenylalanyl-phenylalanylglycine (ZfFG) is a synthetic peptide that has garnered attention for its antiviral and membrane fusion inhibitory properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C28H29N3O6
  • Molecular Weight : 485.55 g/mol
  • CAS Number : 7756328

The compound is characterized by a carbobenzoxy group attached to a phenylalanine-glycine dipeptide structure, which contributes to its biological activity.

ZfFG functions primarily as an antiviral agent and a membrane fusion inhibitor . Research indicates that it interacts with phospholipid bilayers, affecting their conformation and dynamics. Key findings include:

  • Membrane Interaction : ZfFG penetrates phospholipid bilayers without significantly disturbing their properties, particularly in bilayers with large effective radii of curvature. However, it notably affects highly curved bilayers, inhibiting the formation of small unilamellar vesicles (SUVs) at certain pH levels .
  • pH Dependence : The activity of ZfFG is influenced by pH, with a determined pKa of approximately 3.6 for the carboxyl group, which governs its effectiveness in destabilizing phospholipid assemblies .

NMR Studies

Multinuclear nuclear magnetic resonance (NMR) studies have provided insights into how ZfFG alters the average conformation of phospholipids in membranes:

  • 2H NMR Analysis : Changes in the deuterium intensity patterns indicated that ZfFG affects the dynamics of phosphatidylcholine near the glycerol backbone, suggesting an alteration in lipid conformation upon ZfFG binding .
  • 13C NMR Observations : Significant changes were noted in the orientation of carbonyl groups within phosphatidylcholine due to ZfFG presence, reflecting its electrostatic interactions with the lipid bilayer .

Case Studies

  • Antiviral Activity : A study demonstrated that ZfFG effectively inhibits viral membrane fusion processes, which are crucial for viral entry into host cells. This inhibition was linked to ZfFG's ability to alter membrane curvature and dynamics .
  • Vesicle Formation Experiments : In experiments where SUVs were formed in the presence of ZfFG at varying pH levels, it was observed that at pH 4.5, ZfFG inhibited SUV formation significantly. Conversely, at neutral pH levels (6.7 and 7.4), SUVs could form but exhibited altered growth dynamics when ZfFG was present .

Data Table: Summary of Biological Activities

Activity TypeMechanism DescriptionReference
Antiviral ActivityInhibits viral membrane fusion by altering lipid dynamics ,
Membrane Fusion InhibitionPrevents formation of small unilamellar vesicles (SUVs) ,
Lipid Conformation ChangeAlters phosphatidylcholine conformation via electrostatic interactions ,

Q & A

Q. How to design a study investigating the peptide’s stability under physiological conditions (e.g., pH, temperature)?

  • Methodology :
  • Accelerated Degradation Tests : Incubate the peptide in buffers (pH 4–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS and quantify half-life using first-order kinetics .
  • DSC/TGA : Perform differential scanning calorimetry (DSC) to measure melting points and thermogravimetric analysis (TGA) to assess thermal decomposition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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